molecular formula C19H19FN2O3 B2760832 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide CAS No. 905663-95-8

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2760832
CAS No.: 905663-95-8
M. Wt: 342.37
InChI Key: ICUKXGZAKQNFLO-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide is an acetamide derivative featuring a pyrrolidin-5-one (γ-lactam) core substituted at the 3-position with a 4-fluorophenyl group. The acetamide moiety is further modified with a 4-methylphenoxy chain. The 4-fluorophenyl group may enhance metabolic stability, while the 4-methylphenoxy substituent could influence lipophilicity and binding interactions .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-2-8-17(9-3-13)25-12-18(23)21-15-10-19(24)22(11-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUKXGZAKQNFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the Tolyl Group: The tolyl group can be attached through an etherification reaction involving a tolyl alcohol and an appropriate leaving group.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed through an amidation reaction involving an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide (CAS: 924972-86-1)
  • Structural Differences: Replaces the pyrrolidinone-linked acetamide with a thiadiazole ring. The 4-chlorophenyl group replaces the 4-fluorophenyl, and a benzylsulfanyl group is added.
  • Implications : The thiadiazole introduces sulfur atoms, increasing molecular weight (458.98 g/mol vs. ~343 g/mol for the target compound) and altering electronic properties. The chlorine substituent may reduce metabolic stability compared to fluorine .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structural Differences: Pyrazole core instead of pyrrolidinone, with a cyano group and 4-chlorophenyl substituent.
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
  • Structural Differences: Thiazolidinone core with a methoxyphenyl group and phenylimino substituent.
  • Implications: The thiazolidinone ring increases hydrogen-bonding capacity, and the methoxy group enhances lipophilicity compared to the target’s methylphenoxy .

Substituent Variations

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Derivatives
  • Structural Differences: Benzothiazole replaces pyrrolidinone, with variable substituents (e.g., trifluoromethyl, nitro).
  • Implications : Benzothiazole’s aromatic system may improve binding to hydrophobic pockets. Fluorine retention maintains electronic effects, while nitro groups introduce redox sensitivity .
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • Structural Differences: Complex hexan chain with amino and hydroxy groups; dimethylphenoxy substituent.
  • Implications : The branched chain and polar groups may enhance solubility but reduce membrane permeability compared to the target compound’s simpler structure .

Pharmacophore Hybrids

Example 83 (EP 3 348 550A1)
  • Structural Differences: Chromenone-pyrazolo[3,4-d]pyrimidine hybrid with fluoro and isopropoxy groups.
  • Fluorine’s presence aligns with the target compound’s design, but the isopropoxy group introduces steric bulk .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide Pyrrolidinone 4-Fluorophenyl, 4-methylphenoxy ~343 Balanced lipophilicity, metabolic stability
2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-thiadiazole Thiadiazole 4-Chlorophenyl, benzylsulfanyl 458.98 High molecular weight, sulfur-rich
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano ~308 Polar cyano group, aromatic core
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl ~300 Aromatic, potential redox activity

Key Observations

  • Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity may improve target binding and metabolic stability compared to chlorine .
  • Phenoxy vs. Alkoxy Chains: The 4-methylphenoxy group in the target compound balances lipophilicity, whereas methoxy or isopropoxy substituents in analogs alter solubility and steric effects .

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic compound noted for its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a fluorophenyl group, and an acetamide moiety. Its molecular formula is C20H21FN2OC_{20}H_{21}FN_2O with a molecular weight of approximately 336.39 g/mol. The presence of the fluorine atom is significant, as it can enhance metabolic stability and influence the compound's interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

  • Receptor Binding : The compound interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in synaptic clefts.

The precise mechanisms are still under investigation, but initial studies suggest its potential in treating neurological disorders and possibly cancer due to its ability to modulate critical pathways involved in cell signaling.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : Nucleophilic substitution reactions are used to introduce the fluorine atom into the phenyl ring.
  • Attachment of the Acetamide Moiety : Alkylation reactions facilitate the introduction of the acetamide group.

These steps allow for precise control over the final product's structure and purity, which is crucial for its biological evaluation.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. A study evaluating various derivatives demonstrated that modifications in substituents significantly affect their efficacy against seizures. For instance, derivatives containing fluorine atoms showed enhanced activity in maximal electroshock (MES) tests, suggesting that fluorination plays a critical role in enhancing anticonvulsant effects .

Neuroprotective Effects

Studies have also explored the neuroprotective potential of this compound. In vitro assays revealed that it can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have been used to assess the anticonvulsant activity of similar compounds. For example, studies using maximal electroshock models showed significant protection at doses ranging from 100 mg/kg to 300 mg/kg .
  • Pharmacological Profiling : A comparative analysis of structurally related compounds highlighted how variations in substituents lead to different biological activities. For example, compounds with trifluoromethyl groups exhibited superior efficacy compared to their chlorinated counterparts .

Comparative Analysis Table

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundPyrrolidinone ring, fluorophenyl groupEnhanced metabolic stabilityAnticonvulsant, neuroprotective
Analog 1Similar core structureContains methoxy instead of fluorineReduced activity
Analog 2Variants with different halogensTrifluoromethyl enhances potencyStronger anticonvulsant effects

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide, and what critical reaction conditions must be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Combining pyrrolidin-3-yl precursors with 4-methylphenoxyacetic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Oxidation/Reduction : Controlled oxidation of pyrrolidine intermediates using agents like KMnO₄ or reduction of ketone groups with NaBH₄/LiAlH₄ .
  • Critical Conditions : Temperature control (70–100°C), solvent selection to enhance solubility, and catalyst use (e.g., Pd/C for cross-coupling) to improve yields .
    • Validation : Reaction progress is monitored via TLC, with final characterization using ¹H/¹³C NMR and high-resolution MS .

Q. How is the structural integrity and purity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., fluorophenyl aromatic signals at δ 7.1–7.3 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
  • HPLC-PDA : Quantifies purity (>95%) by tracking UV absorption at λ = 254 nm .

Q. What in vitro models are used for initial pharmacological screening of this compound?

  • Biological Screening :

  • Enzyme Inhibition Assays : Dose-response studies against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to determine IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions involving this compound?

  • Mechanistic Insights :

  • Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity at the pyrrolidinone carbonyl, facilitating nucleophilic substitutions .
  • Steric Hindrance : Bulky 4-methylphenoxy groups may slow coupling reactions, requiring catalysts like Pd(PPh₃)₄ to lower activation energy .
    • Optimization Strategies : DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data Reconciliation :

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence and calorimetry (ITC) to rule out assay-specific artifacts .
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity .

Q. How are computational methods applied to predict interactions between this compound and biological targets?

  • In Silico Workflow :

  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases, scoring poses based on binding energy (ΔG) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. What advanced analytical techniques characterize degradation pathways under stress conditions?

  • Stability Studies :

  • Forced Degradation : Expose to heat (40–60°C), UV light, or oxidative agents (H₂O₂), followed by LC-MS/MS to identify degradation products (e.g., hydrolyzed acetamide) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

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